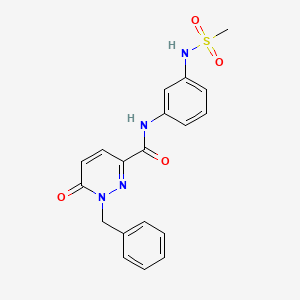![molecular formula C16H14Cl2N2O2 B2801530 (E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide CAS No. 400078-54-8](/img/structure/B2801530.png)
(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide is a useful research compound. Its molecular formula is C16H14Cl2N2O2 and its molecular weight is 337.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 2,4-dichlorobenzoyl-CoA reductase . This enzyme is characterized in Corynebacterium strains and plays a crucial role in the degradation pathway of 2,4-dichlorobenzoate .
Mode of Action
The compound likely interacts with its target enzyme through a process of reductive dehalogenation This process involves the removal of halogen atoms (in this case, chlorine) from the compound, facilitated by the enzyme
Biochemical Pathways
The compound is involved in the 2,4-dichlorobenzoate degradation pathway . This pathway is part of the aerobic biodegradation process of certain polychlorinated biphenyl (PCB) congeners, which are important environmental pollutants . The downstream effects of this pathway include the production of 4-chlorobenzoate and 4-hydroxybenzoate .
Result of Action
The result of the compound’s action is the degradation of 2,4-dichlorobenzoate, a key intermediate in the biodegradation of certain PCB congeners . This process helps in reducing the environmental impact of these pollutants.
Properties
IUPAC Name |
(E)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-19-15(21)6-4-12-7-10(9-20(12)2)16(22)13-5-3-11(17)8-14(13)18/h3-9H,1-2H3,(H,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADJACWMVFFPBQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801448.png)
![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801449.png)

![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)
![2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2801456.png)
![ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)


![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)
![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)
![4-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2801465.png)
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)

![1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B2801469.png)
